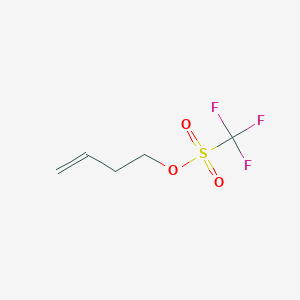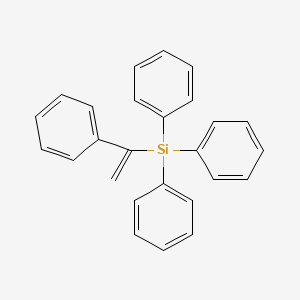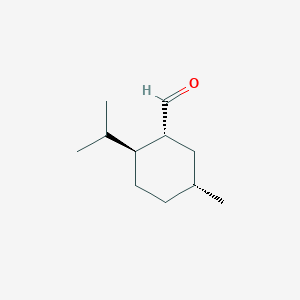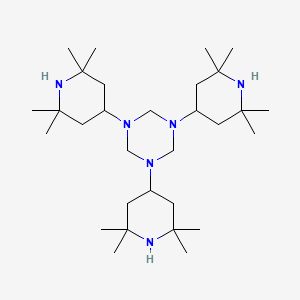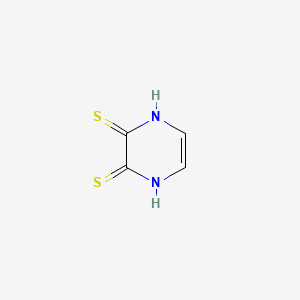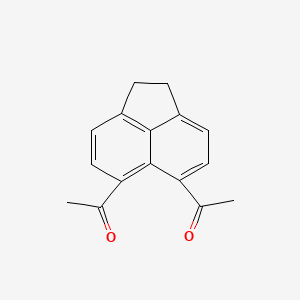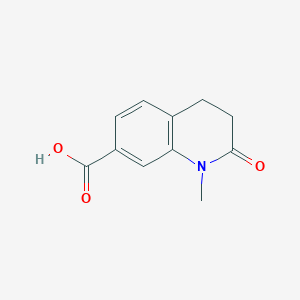
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
説明
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves various catalysts . The reaction was investigated with different catalyst loading of 15, 20, and 25 mol % .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code for this compound is 1S/C11H11NO3/c1-12-9-6-8(11(14)15)3-2-7(9)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound has a melting point of 171-176°C . The compound is a powder in its physical form .科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing various derivatives of tetrahydroquinoline, which are valuable in the synthesis of compounds with potential biological activities. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized through reactions involving acyl(aroyl)pyruvic acids, showcasing the utility of tetrahydroquinoline derivatives in creating structurally complex and biologically relevant molecules (Rudenko et al., 2012).
Anticancer Research
The compound and its derivatives have been explored for their anticancer effects. For example, research aimed at producing new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant anticancer activity against the breast cancer MCF-7 cell line, underscoring the potential therapeutic applications of these molecules in oncology (Gaber et al., 2021).
Antibacterial Agents
The tetrahydroquinoline scaffold is instrumental in the development of new antibacterial agents. A study synthesized substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, revealing compounds with potent antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa. This highlights the compound's role in addressing antibiotic resistance and developing new antibacterial therapies (Miyamoto et al., 1990).
Pharmacological Activity
Tetrahydroquinoline derivatives have been evaluated for various pharmacological activities, including anti-inflammatory and analgesic effects. Research into isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids has indicated their potential as new anti-inflammatory, analgesic, and anticonvulsive agents, showcasing the broad therapeutic applications of these compounds (Smirnova et al., 1997).
Safety and Hazards
作用機序
Mode of Action
It’s worth noting that tetrahydroisoquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been reported to interact with various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .
特性
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-6-8(11(14)15)3-2-7(9)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYYBGMMSTXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630664 | |
| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-02-1 | |
| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)

